5-Oxo-5-(4-isopropoxyphenyl)valeric acid

Description

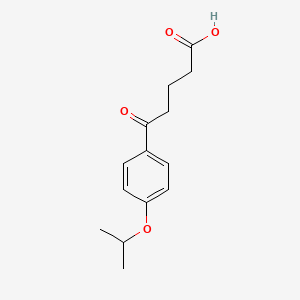

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-(4-propan-2-yloxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-10(2)18-12-8-6-11(7-9-12)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGMMNSIZRTKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645445 | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-85-0 | |

| Record name | 4-(1-Methylethoxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-{4-[(propan-2-yl)oxy]phenyl}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid

Established Synthetic Routes for the Core 5-Oxo-Valeric Acid Moiety

The synthesis of the 5-oxo-valeric acid core is a critical step that can be achieved through various established organic chemistry methodologies. These methods often involve either the formation of the ketone on a pre-existing pentanoic acid derivative or the construction of the carbon skeleton with the ketone already in place.

Strategies for Ketone Formation at the 5-Position (e.g., Friedel-Crafts Acylation)

A prominent strategy for forming the ketone at the 5-position of the valeric acid chain is through Friedel-Crafts acylation. researchgate.net This powerful reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of synthesizing 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, this would typically involve the reaction of isopropylbenzene with a derivative of glutaric acid, such as glutaric anhydride.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of isopropylbenzene. A subsequent deprotonation of the aromatic ring restores aromaticity and yields the desired aryl ketone.

A plausible reaction scheme is outlined below:

A representative scheme for the synthesis of this compound via Friedel-Crafts acylation of isopropylbenzene with glutaric anhydride.

Chemical Derivatization of the Pentanoic Acid Chain

Another approach involves the derivatization of a pre-existing pentanoic acid chain. wikipedia.org This could involve the oxidation of a corresponding secondary alcohol at the 5-position to a ketone. For instance, a 5-hydroxy-5-(4-isopropoxyphenyl)valeric acid precursor could be oxidized using common oxidizing agents like chromic acid or pyridinium (B92312) chlorochromate (PCC).

Furthermore, derivatives of valeric acid, such as 5-bromovaleric acid, can serve as starting materials for further functionalization. nih.gov These derivatives can be coupled with various organic moieties to build the desired carbon skeleton before the final oxidation to the ketone. nih.gov

Incorporation of the 4-Isopropoxyphenyl Substituent

The 4-isopropoxyphenyl substituent is typically introduced through the choice of the aromatic starting material in reactions like the Friedel-Crafts acylation. By using isopropylbenzene as the substrate, the isopropoxy group is directly incorporated into the final product. The directing effects of the isopropyl group on the aromatic ring favor substitution at the para position, leading to the desired 4-substituted product.

Alternative methods for incorporating this substituent could involve the Williamson ether synthesis on a 4-hydroxyphenyl precursor. This would entail reacting the corresponding 5-(4-hydroxyphenyl)-5-oxovaleric acid with an isopropyl halide in the presence of a base.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

In the context of the Friedel-Crafts acylation, the following factors can be optimized:

| Parameter | Influence on Reaction | Typical Conditions |

| Lewis Acid Catalyst | The strength of the Lewis acid affects the rate and selectivity of the reaction. Stronger Lewis acids can lead to higher yields but may also promote side reactions. | AlCl₃, FeCl₃, BF₃ |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates. | Dichloromethane, carbon disulfide, nitrobenzene |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of byproducts. | 0°C to reflux |

| Reactant Stoichiometry | The ratio of the aromatic substrate to the acylating agent can be adjusted to maximize the conversion of the limiting reagent. | Typically a slight excess of the aromatic substrate |

Exploration of Novel Synthetic Approaches for this compound

While the Friedel-Crafts acylation represents a classical and reliable method, the exploration of novel synthetic approaches is an ongoing area of research in organic chemistry. Potential alternative routes could involve:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to form the carbon-carbon bond between the aromatic ring and the valeric acid chain. This would involve coupling a boronic acid or an alkene derivative of the valeric acid with an appropriate aryl halide.

Grignard reactions: The reaction of a Grignard reagent derived from 4-isopropoxybromobenzene with a suitable derivative of glutaric acid could also be a viable route.

Photochemical methods: Photochemical reactions could potentially be used to functionalize the pentanoic acid chain or to form the aryl-ketone bond.

These novel approaches could offer advantages in terms of milder reaction conditions, higher functional group tolerance, and improved atom economy.

Biological Activities of 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid in Preclinical and in Vitro Models

Evaluation of Receptor-Ligand Interactions of 5-Oxo-5-(4-isopropoxyphenyl)valeric Acid

In Vitro Binding Assays with Potential Biological Targets

No publicly available studies have been identified that report the results of in vitro binding assays performed with this compound against any potential biological targets.

Functional Assays for Agonist or Antagonist Activity

There is no available data from functional assays to determine whether this compound acts as an agonist or antagonist at any specific receptor.

Enzymatic Modulation by this compound

Enzyme Inhibition Studies (e.g., PARP inhibition based on structural motifs of related compounds)

While some compounds with similar structural motifs have been investigated for their potential to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), there are no specific enzyme inhibition studies published for this compound. Any discussion of its potential for PARP inhibition would be purely speculative and not based on experimental evidence.

Enzyme Activation Studies

No research has been published detailing any enzyme activation properties of this compound.

Cellular Mechanisms of Action of this compound

Without data from receptor binding or enzyme modulation studies, the cellular mechanisms of action for this compound remain unknown.

Investigation of Intracellular Signaling Pathways

Fenofibric acid, the active form of fenofibrate (B1672516), exerts its effects by targeting key intracellular signaling pathways, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). diabetesjournals.orgdrugbank.com Upon entering the cell, fenofibric acid binds to PPARα, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). diabetesjournals.orgresearchgate.net This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. diabetesjournals.orgresearchgate.net

The activation of the PPARα signaling pathway is central to the lipid-modifying effects of fenofibric acid. drugbank.com This pathway influences the expression of a multitude of genes involved in fatty acid metabolism, lipoprotein synthesis, and inflammation. nih.gov Beyond the classical PPARα pathway, studies have suggested that fenofibric acid may also influence other signaling cascades. For instance, in the context of cancer cells, fenofibrate has been shown to inhibit the Akt signaling pathway and down-regulate Akt phosphorylation, which is crucial for cell survival and proliferation. jcancer.org Furthermore, in melanoma cells, fenofibrate has been observed to suppress melanogenesis through the p38 MAPK signaling pathway. jcancer.org

Modulation of Gene Expression and Protein Regulation

The activation of PPARα by fenofibric acid leads to significant changes in the expression of genes and the regulation of proteins involved in lipid metabolism. A primary effect is the increased expression of lipoprotein lipase, an enzyme that breaks down triglycerides in the blood. nih.gov Concurrently, it reduces the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, further enhancing triglyceride clearance. nih.gov

Fenofibrate treatment in animal models has demonstrated a broad impact on hepatic gene expression. It has been shown to decrease the mRNA levels of enzymes involved in cholesterol synthesis, such as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase and HMG-CoA reductase. nih.gov Additionally, it suppresses the expression of genes involved in fatty acid synthesis, including fatty acid synthase and acetyl-CoA carboxylase. nih.gov Conversely, it stimulates the expression of genes involved in fatty acid oxidation, such as acyl-CoA oxidase. nih.gov

Beyond lipid metabolism, fenofibrate has been shown to modulate the expression of genes involved in inflammation and cellular stress. For example, in retinal pigment epithelial cells cultured under high glucose and hypoxic conditions, fenofibric acid was found to inhibit the activation of stress and apoptotic cell markers. diabetesjournals.org In human HepG2 cells, fenofibrate was observed to increase the activity and mRNA levels of cytosolic aspartate aminotransferase (cAspAT) and alanine (B10760859) aminotransferase (AlaAT). nih.gov

| Gene/Protein | Effect of Fenofibric Acid/Fenofibrate | Biological Process |

| Lipoprotein Lipase | Increased Expression | Triglyceride catabolism |

| Apolipoprotein C-III | Decreased Expression | Inhibition of triglyceride catabolism |

| HMG-CoA Synthase | Decreased Expression | Cholesterol synthesis |

| HMG-CoA Reductase | Decreased Expression | Cholesterol synthesis |

| Fatty Acid Synthase | Decreased Expression | Fatty acid synthesis |

| Acyl-CoA Oxidase | Increased Expression | Fatty acid oxidation |

| Aspartate Aminotransferase | Increased Expression (in vitro) | Amino acid metabolism |

| Alanine Aminotransferase | Increased Expression (in vitro) | Amino acid metabolism |

Cellular Functional Assays (e.g., cell migration, proliferation)

In vitro studies have demonstrated that fenofibric acid and its parent compound, fenofibrate, can influence a variety of cellular functions, including proliferation and migration, particularly in the context of cancer and vascular biology.

In several cancer cell lines, fenofibrate has been shown to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. jcancer.org For instance, in breast cancer cells, fenofibrate was found to induce cell-cycle arrest at the G0/G1 phase. jcancer.org Similarly, in high-grade glioma cell lines, it induced cell cycle arrest in the G0/G1 phase, potentially through the FoxO1-p27kip signaling pathway. jcancer.org

Fenofibric acid has also been investigated for its effects on the proliferation of vascular smooth muscle cells, a key event in the development of atherosclerosis. One study showed that fenofibric acid inhibits the growth-promoting activity of platelet-derived growth factor (PDGF) on cultured smooth muscle cells by targeting a cellular event associated with PDGF-induced growth promotion. nih.gov

Furthermore, in the context of diabetic retinopathy, fenofibrate has been shown to inhibit vascular endothelial growth factor (VEGF)-induced human umbilical vein endothelial cell proliferation and migration. diabetesjournals.org In retinal endothelial cells, fenofibric acid was found to reduce monolayer permeability induced by high glucose conditions, suggesting a protective effect on the blood-retinal barrier. nih.gov

| Cell Type | Assay | Observed Effect of Fenofibric Acid/Fenofibrate |

| Breast Cancer Cells | Proliferation Assay | Inhibition of proliferation, induction of apoptosis and cell-cycle arrest |

| High-Grade Glioma Cells | Proliferation Assay | Inhibition of proliferation, induction of cell cycle arrest |

| Vascular Smooth Muscle Cells | DNA Synthesis Assay | Inhibition of PDGF-induced proliferation |

| Human Umbilical Vein Endothelial Cells | Proliferation and Migration Assays | Inhibition of VEGF-induced proliferation and migration |

| Retinal Endothelial Cells | Permeability Assay | Reduction of high glucose-induced monolayer permeability |

Preclinical Efficacy Studies of this compound and its Analogs in Non-Human Disease Models

The preclinical efficacy of fenofibrate, which is metabolized to the active fenofibric acid, has been extensively studied in various animal models of disease.

In Vivo Pharmacological Investigations

In vivo pharmacological studies have primarily focused on the lipid-lowering effects of fenofibrate. In animal models such as hamsters, treatment with fenofibrate leads to a dose-dependent reduction in serum cholesterol concentrations. nih.gov These studies have confirmed that the hypolipidemic effects are a result of the modulation of genes involved in cholesterol and triglyceride metabolism. nih.gov

Pharmacokinetic studies in various species have shown that fenofibrate is rapidly hydrolyzed to fenofibric acid upon absorption. nih.govtandfonline.com The metabolic fate of fenofibric acid can vary between species. For example, in rats and dogs, fenofibric acid and its reduced form are the major metabolites, while in humans, the glucuronide conjugate of fenofibric acid is predominant. nih.govkarger.com

Assessment of Biological Impact in Animal Models

The biological impact of fenofibrate has been assessed in a range of animal models beyond dyslipidemia. In models of diabetic retinopathy, fenofibrate has been shown to have protective effects. diabetesjournals.org In rodent models of diabetes and retinal neovascularization, fenofibrate improves retinal outcomes. diabetesjournals.org

Furthermore, studies in PPARα knockout mice have been instrumental in confirming the central role of this receptor in mediating the effects of fenofibrate. In wild-type mice, fenofibrate treatment was shown to decrease gastrocnemius muscle weight and increase the expression of genes associated with muscle atrophy, such as FoxO1. jst.go.jp However, these effects were diminished in PPARα knockout mice, indicating that PPARα is involved in these fenofibrate-induced changes. jst.go.jp

| Animal Model | Disease/Condition | Observed Biological Impact of Fenofibrate |

| Hamster | Dyslipidemia | Reduction in serum cholesterol and triglycerides |

| Rodent Models | Diabetic Retinopathy | Improved retinal outcomes |

| Wild-type Mice | Muscle Physiology | Decreased gastrocnemius weight, increased expression of atrophy-related genes |

| PPARα Knockout Mice | Muscle Physiology | Diminished fenofibrate-induced changes in muscle mass and gene expression |

Structure Activity Relationship Sar Studies of 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid Derivatives

Systematic Modification of the Valeric Acid Backbone

The valeric acid backbone of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid offers several sites for modification, each with the potential to significantly alter the compound's interaction with its biological target.

Impact of Substitutions at the 5-Oxo Position

The carbonyl group at the 5-position is a critical feature, likely involved in key binding interactions such as hydrogen bonding. Modifications at this position can profoundly affect biological activity. For instance, reduction of the ketone to a hydroxyl group introduces a hydrogen bond donor and acceptor, which could either enhance or diminish binding depending on the receptor's characteristics. Complete removal of the oxo group would lead to a more flexible chain and alter the electronic distribution of the molecule, generally resulting in a significant loss of potency if the carbonyl is crucial for receptor interaction.

Table 1: Hypothetical Impact of 5-Oxo Position Modifications on Biological Activity

| Modification | Expected Impact on Binding Interaction | Predicted Change in Biological Activity |

|---|---|---|

| Reduction to Hydroxyl (-OH) | Introduction of H-bond donor/acceptor | Activity may be retained, enhanced, or diminished based on target |

| Removal of Oxo Group | Loss of key binding interaction, increased flexibility | Significant decrease in activity expected |

Influence of Aliphatic Chain Length and Branching

The length and branching of the four-carbon aliphatic chain connecting the oxo group and the carboxylic acid are crucial for establishing the optimal distance and orientation between these two key functional groups. Shortening or lengthening the chain can disrupt the ideal spatial arrangement required for effective binding to a biological target. Introducing branching on the chain can introduce steric hindrance and restrict conformational flexibility, which may either be beneficial by locking the molecule in an active conformation or detrimental by preventing it from adopting the necessary binding pose.

Modifications and Substituent Effects on the Phenyl Ring

The substituted phenyl ring is another critical component of the pharmacophore, offering a large surface for interaction and numerous possibilities for chemical modification.

Electronic and Steric Contributions of Phenyl Ring Substituents (e.g., halogenation, methoxy (B1213986), hydroxyl groups)

The nature and position of substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule.

Halogenation: Introducing halogens (F, Cl, Br, I) can alter lipophilicity and electronic distribution. A fluorine atom, for example, is a weak electron-withdrawing group and can form favorable interactions with certain protein residues. Larger halogens like bromine and iodine can introduce steric bulk and increase lipophilicity, potentially enhancing membrane permeability or leading to steric clashes at the binding site.

Methoxy and Hydroxyl Groups: A methoxy group is an electron-donating group that can influence the electronics of the phenyl ring and potentially participate in hydrogen bonding. Replacing it with a hydroxyl group introduces both a hydrogen bond donor and acceptor, which can lead to stronger interactions with the target, provided there is a suitable counterpart in the binding pocket. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the directionality of these potential interactions.

Table 2: Predicted Effects of Phenyl Ring Substituents on Activity

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Activity |

|---|---|---|---|---|

| Fluoro | para | Weakly electron-withdrawing | Minimal | May slightly enhance or have neutral effect |

| Chloro | para | Electron-withdrawing | Moderate | Dependent on target pocket size and polarity |

| Methoxy | meta | Electron-donating | Moderate | May alter binding mode and activity |

Bioisosteric Replacements of the Isopropoxy Moiety

The isopropoxy group is a key feature, contributing to the lipophilicity and steric bulk of the para position. Bioisosteric replacement involves substituting this group with other chemical moieties that have similar physical or chemical properties, with the aim of improving pharmacokinetic or pharmacodynamic properties. For example, replacing the isopropoxy group with a cyclopropyloxy or a trifluoromethoxy group could fine-tune the lipophilicity, metabolic stability, and binding interactions of the compound.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, through computational modeling and spectroscopic techniques like NMR, can help to identify the preferred conformations in solution. Correlating these findings with the biological activities of a series of analogs can provide insights into the geometric requirements for activity. For instance, if rigid analogs that are locked in a specific conformation show high potency, it provides strong evidence for that conformation being the bioactive one. Understanding the bioactive conformation is invaluable for the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in modern drug discovery, facilitating the prediction of activity for novel molecules and guiding the synthesis of more potent and selective analogs. A typical QSAR study involves the calculation of various molecular descriptors that numerically represent the physicochemical properties of the compounds, followed by the development of a statistical model that links these descriptors to the observed biological response.

Despite a comprehensive search of scientific literature and chemical databases, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing on this compound and its direct analogs were identified. The absence of such research indicates that this particular chemical scaffold has not been extensively explored through computational modeling to determine the structural requirements for its biological activity.

For a QSAR study to be conducted, a dataset of structurally related compounds with corresponding biological activity data is a prerequisite. The development of a robust QSAR model for this compound analogs would necessitate the synthesis of a library of derivatives and their subsequent biological evaluation. The resulting data would then allow for the application of various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to derive a predictive model.

Such a model would be invaluable in elucidating the key molecular features that govern the activity of this class of compounds. For instance, a QSAR study could reveal the influence of steric, electronic, and hydrophobic properties on the biological endpoint of interest. The insights gained from the model could then be used to virtually screen and prioritize new analogs for synthesis, thereby accelerating the drug discovery process.

Metabolism and Biotransformation of 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid in Biological Systems

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes and hepatocytes are standard methods to assess this stability. Microsomal assays primarily evaluate Phase I metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes. Hepatocyte assays provide a more comprehensive picture, encompassing both Phase I and Phase II metabolic pathways.

For a compound like 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, these assays would quantify the rate of disappearance of the parent compound over time. The results are typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint). While specific experimental data for this compound is not publicly available, an illustrative data table for a hypothetical compound with similar structural features is presented below.

Table 1: Illustrative In Vitro Metabolic Stability Data This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 10 |

| Liver Microsomes | Rat | 45 | 22 |

| Hepatocytes | Human | 55 | 15 |

| Hepatocytes | Rat | 38 | 28 |

Identification and Characterization of Metabolites

The biotransformation of this compound is predicted to proceed through several key pathways, primarily involving the modification of its ketone and carboxylic acid functional groups.

Reduction of the Ketone Group: A major metabolic pathway for compounds containing a ketone functional group is reduction to a secondary alcohol. This reaction is catalyzed by various cytosolic enzymes, including carbonyl reductases and aldo-keto reductases. nih.govjst.go.jpresearchgate.net This would result in the formation of 5-Hydroxy-5-(4-isopropoxyphenyl)valeric acid.

Hydroxylation: While less likely to be a major pathway due to the presence of the relatively stable isopropoxy group, minor hydroxylation on the alkyl chain or the aromatic ring could occur. This would be mediated by cytochrome P450 enzymes.

Conjugation Pathways: The carboxylic acid moiety of the parent compound, as well as the alcohol metabolite formed from ketone reduction, are susceptible to Phase II conjugation reactions. uomustansiriyah.edu.iq

Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid to form an acyl glucuronide. The secondary alcohol metabolite can also undergo glucuronidation to form an ether glucuronide. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The secondary alcohol metabolite could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate.

Amino Acid Conjugation: Carboxylic acids can be conjugated with amino acids, such as glycine or glutamine. uomustansiriyah.edu.iq

Table 2: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

|---|---|

| 5-Hydroxy-5-(4-isopropoxyphenyl)valeric acid | Ketone Reduction |

| This compound acyl glucuronide | Glucuronidation of Carboxylic Acid |

| 5-Hydroxy-5-(4-isopropoxyphenyl)valeric acid ether glucuronide | Glucuronidation of Secondary Alcohol |

| 5-Hydroxy-5-(4-isopropoxyphenyl)valeric acid sulfate | Sulfation of Secondary Alcohol |

| Glycine conjugate of this compound | Amino Acid Conjugation |

Enzymatic Pathways Involved in the Biotransformation

The metabolic conversion of this compound is likely facilitated by several families of enzymes.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is primarily responsible for oxidative metabolism. youtube.combohrium.comnih.govnih.gov While significant oxidative metabolism of the core structure may be limited, CYPs could play a minor role in hydroxylation reactions. The specific isozymes involved would require experimental determination, but CYP3A4, 2C9, and 2D6 are common in drug metabolism.

Carbonyl Reductases and Aldo-Keto Reductases (AKRs): These enzymes are key players in the reduction of ketones to their corresponding alcohols. nih.govresearchgate.net They are found in the cytosol of various tissues, with high concentrations in the liver.

UDP-Glucuronosyltransferases (UGTs): These are a major family of Phase II enzymes that catalyze the conjugation of glucuronic acid to various functional groups, including carboxylic acids and alcohols. uomustansiriyah.edu.iqtaylorfrancis.com

Sulfotransferases (SULTs): This family of enzymes is responsible for sulfation, primarily of hydroxyl groups. uomustansiriyah.edu.iq

Investigation of Excretion Pathways and Metabolite Disposition in Non-Human Organisms

Following biotransformation, the resulting metabolites are typically more water-soluble, facilitating their excretion from the body. The primary routes of excretion for xenobiotics and their metabolites are through urine and feces (via biliary excretion). msdvetmanual.comwikipedia.orgwikipedia.orgnih.gov

In non-human organisms, such as rats and dogs, which are common models in preclinical studies, the excretion profile of this compound and its metabolites would be investigated through the analysis of urine, feces, and bile. The more polar metabolites, such as the glucuronide and sulfate conjugates, are expected to be readily eliminated via the kidneys into the urine. Larger molecular weight conjugates may be excreted into the bile and subsequently eliminated in the feces. The balance between renal and biliary excretion can vary between species.

Analytical Methodologies for the Characterization and Quantification of 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool for the separation and purification of "5-Oxo-5-(4-isopropoxyphenyl)valeric acid" from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like "this compound." Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of aromatic keto acids would involve a C18 column. pensoft.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like phosphate (B84403) buffer to ensure the carboxylic acid is in a consistent ionization state. pensoft.net Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition is varied during the analysis, can be employed to achieve optimal separation. pensoft.net

Detection is commonly performed using a UV/VIS detector, as the aromatic ring in "this compound" will absorb UV light at a specific wavelength. pensoft.net The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, "this compound" is a non-volatile compound due to its carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis. nih.gov

A common derivatization strategy for carboxylic acids and ketones involves a two-step process of oximation followed by silylation. nih.gov First, the keto group is reacted with an oximation reagent, such as methoxyamine hydrochloride, to form a methoxime derivative. This step prevents tautomerization. Subsequently, the carboxylic acid group is silylated using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com This process significantly increases the volatility of the molecule.

The resulting derivative can then be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for the structural elucidation of "this compound," providing detailed information about its molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The ¹H NMR spectrum of "this compound" would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the isopropoxy group would show a septet for the CH proton and a doublet for the two methyl groups. The protons of the valeric acid chain would appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift (δ 10-13 ppm). libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would appear at the most downfield chemical shifts (typically δ 170-200 ppm). libretexts.org The aromatic carbons would resonate in the range of δ 110-160 ppm. The carbons of the isopropoxy group and the aliphatic chain would be found in the upfield region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (ortho to C=O) | ~7.9 (d) | ~130 |

| Aromatic CH (ortho to O-iPr) | ~6.9 (d) | ~115 |

| Isopropoxy CH | ~4.6 (septet) | ~70 |

| Isopropoxy CH₃ | ~1.3 (d) | ~22 |

| CH₂ (alpha to C=O) | ~3.0 (t) | ~35 |

| CH₂ (beta to C=O) | ~2.0 (quintet) | ~20 |

| CH₂ (alpha to COOH) | ~2.4 (t) | ~33 |

| Carboxylic Acid OH | ~12.0 (br s) | - |

| Ketone C=O | - | ~198 |

| Carboxylic Acid C=O | - | ~178 |

| Aromatic C-O | - | ~162 |

| Aromatic C-C=O | - | ~130 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For "this compound" (C14H18O4), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular weight of this compound is 250.29 g/mol . sigmaaldrich.com

In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions resulting from the cleavage of the molecule. The fragmentation pattern can provide valuable structural information. For example, cleavage at the acyl-aromatic bond could generate a fragment corresponding to the isopropoxyphenyl acylium ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would display characteristic absorption bands for its key functional groups.

A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.org The spectrum would also show two distinct carbonyl (C=O) stretching vibrations: one for the ketone at approximately 1685 cm⁻¹ (characteristic for an aryl ketone) and another for the carboxylic acid at around 1710 cm⁻¹. libretexts.org Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching for the ether linkage of the isopropoxy group.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ketone | C=O stretch | ~1685 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Alkyl Groups | C-H stretch | 2850-2960 |

| Ether | C-O stretch | 1250-1050 |

Advanced Analytical Techniques for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids. Its high selectivity, sensitivity, and speed make it an ideal platform for analyzing compounds like this compound. The development of a robust LC-MS/MS method involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection.

For a compound with the structural features of this compound, which includes a carboxylic acid and a ketone group, reversed-phase chromatography is a common approach. A C18 column is typically employed to separate the analyte from endogenous matrix components based on its hydrophobicity. The mobile phase usually consists of a mixture of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient elution and good peak symmetry.

The mass spectrometric detection is highly specific. For this compound, electrospray ionization (ESI) is a suitable technique. Given the presence of the carboxylic acid group, the analysis is typically performed in the negative ion mode, monitoring the deprotonated molecule [M-H]⁻. In tandem mass spectrometry (MS/MS), this precursor ion is then fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and reduces chemical noise.

To enhance the sensitivity and chromatographic retention of polar compounds like carboxylic acids, derivatization can be employed. mdpi.com This process involves chemically modifying the analyte to make it more amenable to analysis. While specific derivatization agents for this compound are not detailed in the provided search results, general strategies for short-chain fatty acids, which also contain a carboxylic acid group, can be considered. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or O-benzylhydroxylamine (O-BHA) react with the carboxylic acid moiety, improving ionization efficiency and chromatographic behavior. researchgate.netnih.gov

A hypothetical LC-MS/MS method for this compound could involve the following parameters, extrapolated from general knowledge of similar compounds:

| Parameter | Condition |

| Chromatography | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | [M-H]⁻ → Product Ion (specific m/z values would need to be determined experimentally) |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | -4500 V |

Quantitative Bioanalytical Method Development

The development of a quantitative bioanalytical method is a rigorous process that ensures the reliability and reproducibility of the data. This process is governed by strict guidelines from regulatory agencies. Key validation parameters that must be assessed include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances and metabolites. This is typically demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention time of the analyte.

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is typically required to have a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).

Recovery: This parameter assesses the efficiency of the sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) in extracting the analyte from the biological matrix. It is determined by comparing the analyte response from an extracted sample to the response of a post-extraction spiked sample.

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting endogenous components from the biological matrix. It is a critical parameter to evaluate in LC-MS/MS assays and is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution.

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic the sample handling and storage process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability.

The table below summarizes the typical validation parameters and acceptance criteria for a quantitative bioanalytical method.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank samples. |

| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Precision | Reproducibility of the measurements. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |

| Recovery | Efficiency of the extraction procedure. | Consistent and reproducible. |

| Matrix Effect | Influence of matrix components on analyte ionization. | Consistent and minimal effect across different matrix lots. |

| Stability | Analyte stability under various storage and handling conditions. | Analyte concentration within ±15% of the initial concentration. |

Theoretical and Computational Studies on 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, and a biological target, typically a protein. These methods are instrumental in drug discovery for elucidating binding modes, predicting binding affinities, and understanding the dynamic behavior of the ligand-protein complex.

Molecular docking studies for this compound would involve the computational prediction of its binding orientation and conformation within the active site of a target protein. This process utilizes scoring functions to estimate the binding affinity, providing insights into the compound's potential biological activity. For instance, in studies of other 5-oxo derivatives, molecular docking has been successfully employed to identify key interactions with enzymes like polo-like kinase 1, revealing critical hydrogen bonds and hydrophobic interactions that contribute to the ligand's inhibitory activity. samipubco.comsamipubco.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the this compound-protein complex over time. MD simulations provide a more dynamic and realistic representation of the binding event, taking into account the flexibility of both the ligand and the protein. This technique can reveal important information about the stability of the predicted binding pose, the role of solvent molecules, and the energetic contributions of specific amino acid residues to the binding. Such simulations have been crucial in understanding the interactions of various pharmacologically active molecules with their targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, molecular properties, and reactivity of molecules like this compound. These calculations provide detailed information that is not readily accessible through experimental methods alone.

Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry of the compound and to calculate a variety of molecular properties. nih.gov These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is valuable for predicting how this compound might interact with biological macromolecules. For example, regions of negative potential are likely to be involved in hydrogen bonding with donor groups on a receptor.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are essential computational tools for assessing the pharmacokinetic properties of a drug candidate in the early stages of development. These models predict how a compound like this compound will be absorbed, distributed, metabolized, and excreted by the body. nih.gov

Various computational models and rules, such as Lipinski's rule of five and Veber's rules, are used to predict the oral bioavailability of a compound. mdpi.commdpi.com These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By calculating these properties for this compound, its potential for oral absorption can be estimated.

ADME prediction software can also forecast other important parameters, including its ability to cross the blood-brain barrier, its potential to be a substrate or inhibitor of cytochrome P450 enzymes (which are crucial for drug metabolism), and its likely routes of excretion. mdpi.com These predictions help in identifying potential liabilities of the compound early on, allowing for modifications to its chemical structure to improve its pharmacokinetic profile.

| ADME Parameter | Predicted Property for this compound | Implication |

| Absorption | Good intestinal absorption predicted based on physicochemical properties. | Likely to be orally bioavailable. |

| Distribution | Moderate to high plasma protein binding expected. | May have a longer duration of action. |

| Metabolism | Potential for metabolism by cytochrome P450 enzymes. | Susceptible to drug-drug interactions. |

| Excretion | Likely to be excreted via renal and/or hepatic routes. | Clearance may be affected by kidney or liver function. |

Computational Approaches for Rational Design of this compound Derivatives

Computational approaches play a pivotal role in the rational design of new derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov By integrating the insights gained from molecular docking, quantum chemical calculations, and ADME predictions, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to a better drug candidate.

Structure-activity relationship (SAR) studies can be guided by computational methods. For example, by systematically modifying different parts of the this compound scaffold in silico and re-evaluating the binding affinity and ADME properties, it is possible to identify key structural features that are essential for biological activity. This approach has been successfully applied to the design of various 5-oxo-hexahydroquinoline derivatives, where modifications to different positions of the core structure led to significant changes in their activity as P-glycoprotein inhibitors. nih.govresearchgate.netnih.gov

Future Perspectives and Research Gaps in the Study of 5 Oxo 5 4 Isopropoxyphenyl Valeric Acid

Identification of Undiscovered Biological Targets and Mechanisms

A primary and essential area of future research is the identification of the specific biological targets of 5-Oxo-5-(4-isopropoxyphenyl)valeric acid. Currently, there is no published data pinpointing its molecular binding partners or the signaling pathways it may modulate. Elucidating these targets is a critical first step in understanding its mechanism of action and potential pharmacological effects. Techniques such as affinity chromatography, proteomics-based approaches, and computational docking studies could be employed to identify protein interactions. Once potential targets are identified, further validation through in vitro and in vivo studies will be necessary to confirm these interactions and understand their functional consequences.

Expansion of Therapeutic Applications

The therapeutic potential of this compound is entirely unexplored. Future research should focus on screening the compound across a wide range of disease models to identify potential therapeutic areas. Based on the structural motifs present in the molecule, initial investigations could explore its activity in areas such as metabolic disorders, inflammation, and oncology. For instance, related compounds, such as other valeric acid derivatives, have been investigated for a variety of biological activities. nih.gov However, it is crucial to conduct specific studies on this compound to determine its unique therapeutic profile.

Development of Sustainable and Scalable Synthetic Methodologies

For any compound to be considered for broader applications, the development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount. Future research should focus on creating sustainable and scalable synthetic routes to this compound. This could involve exploring green chemistry principles, such as the use of non-toxic solvents, catalytic reactions to minimize waste, and processes that are energy-efficient. The development of such methodologies will be essential for producing the quantities of the compound needed for extensive preclinical and potential clinical investigations. While scalable synthesis methods have been developed for other complex molecules, specific methodologies for this compound are yet to be reported. researchgate.net

Integration of Systems Biology and Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of systems biology and multi-omics approaches will be invaluable. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular response to the compound. This data can help to construct a more complete picture of its mechanism of action, identify potential off-target effects, and discover novel biomarkers to assess its activity. By analyzing the global changes in cellular processes, researchers can move beyond a single-target focus and appreciate the broader biological impact of the compound.

Q & A

Basic: What are the key spectroscopic techniques for characterizing 5-Oxo-5-(4-isopropoxyphenyl)valeric acid, and how should data interpretation be approached?

Answer:

- Techniques : Use ¹H/¹³C NMR to confirm the structure, focusing on the isopropoxy group (δ ~1.2–1.4 ppm for methyl protons) and ketone carbonyl (δ ~210–220 ppm in ¹³C NMR). FT-IR should validate the carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ketone (C=O ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT simulations for NMR shifts) to resolve ambiguities. For purity assessment, combine HPLC (C18 column, gradient elution) with TLC (silica gel, ethyl acetate/hexane) .

Basic: How should researchers design a safe handling protocol for this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential dust inhalation risks .

- Spill Management : Collect solid residues with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Storage : Keep in a desiccator at 2–8°C under nitrogen to prevent hydrolysis of the isopropoxy group .

Advanced: What experimental design strategies optimize the synthesis yield of this compound?

Answer:

- Factorial Design : Use a 2³ factorial design to test variables:

- A : Reaction temperature (80°C vs. 120°C)

- B : Catalyst loading (5 mol% vs. 10 mol% Pd/C)

- C : Solvent polarity (THF vs. DMF)

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. Prioritize minimizing side products (e.g., over-oxidation) via HPLC tracking .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Quantum Mechanics : Perform DFT calculations (B3LYP/6-31G*) to map electron density around the ketone and carboxylic acid groups, identifying nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., aqueous vs. aprotic media).

- Validation : Compare predicted intermediates with LC-MS/MS data from pilot reactions .

Advanced: How should researchers resolve contradictions in solubility data for this compound across literature sources?

Answer:

- Method Standardization : Replicate solubility tests in controlled conditions (e.g., 25°C, pH 7.4 buffer) using UV-Vis spectroscopy (λ_max ~270 nm).

- Statistical Analysis : Apply ANOVA to compare datasets, accounting for variables like solvent purity or equilibration time.

- Cross-Validation : Use Hansen Solubility Parameters (HSP) to model solvent compatibility and identify outliers .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) at 4°C to exploit temperature-dependent solubility.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent).

- Membrane Filtration : For large-scale work, use nanofiltration membranes (MWCO 500 Da) to retain unreacted precursors .

Advanced: What strategies mitigate degradation of this compound during long-term stability studies?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS .

- Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to shield the ketone group from hydrolysis.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.